molecular formula C22H22N4O6S B2468138 Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 868228-34-6

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2468138
CAS No.: 868228-34-6
M. Wt: 470.5
InChI Key: HHTHXAHOZRHCRJ-UHFFFAOYSA-N
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Description

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H22N4O6S and its molecular weight is 470.5. The purity is usually 95%.
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Properties

CAS No.

868228-34-6

Molecular Formula

C22H22N4O6S

Molecular Weight

470.5

IUPAC Name

benzyl 2-[[4-amino-5-[(3,4-dimethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H22N4O6S/c1-30-15-9-8-14(10-16(15)31-2)20(28)24-18-19(23)25-22(26-21(18)29)33-12-17(27)32-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,24,28)(H3,23,25,26,29)

InChI Key

HHTHXAHOZRHCRJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)OCC3=CC=CC=C3)N)OC

solubility

not available

Origin of Product

United States

Biological Activity

Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O6SC_{16}H_{18}N_{4}O_{6}S with a molecular weight of 394.4 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological activities, and a thioacetate moiety that may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₆S
Molecular Weight394.4 g/mol
CAS Number868228-28-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of this class have shown significant antibacterial and antifungal activities against various pathogens. In a study evaluating synthesized derivatives, several compounds exhibited growth inhibition rates exceeding 70% against both Gram-positive and Gram-negative bacteria at concentrations as low as 32 μg/mL .

Anticancer Activity

The anticancer properties of this compound were assessed through in vitro cytotoxicity tests against a panel of NCI 60 cancer cell lines. Notably, certain derivatives demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines without inducing significant cytotoxicity in normal human cells .

Table 2: Anticancer Activity Summary

CompoundCancer TypeGrowth Inhibition (%)Cytotoxicity (IC50)
Compound 5dLeukemia>90%Non-cytotoxic
Compound 5hOvarian Cancer>85%Non-cytotoxic
Compound 5xBreast Cancer>88%Non-cytotoxic

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. The presence of the thioacetate group could facilitate interactions with biological targets such as enzymes involved in nucleic acid synthesis or protein function.

Case Study: Synthesis and Evaluation

A recent comprehensive study synthesized various derivatives of benzyl thioacetates and evaluated their biological activities. The study reported that compounds with similar structural features to this compound exhibited promising antibacterial activity against Acinetobacter baumannii and Escherichia coli with growth inhibition percentages reaching up to 95% .

Comparative Analysis

In comparative analyses with established drugs like sunitinib, certain derivatives showed superior potency against multiple cancer types. This suggests that this compound and its analogs may offer new avenues for drug development in oncology .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioacetate moiety linked to a pyrimidine derivative, characterized by:

  • Benzyl Group : Enhances lipophilicity and potential biological activity.
  • Amino Group : Contributes to hydrogen bonding interactions in biological systems.
  • Dimethoxybenzamide and Oxo-Dihydropyrimidine Structure : Suggests possible interactions with biological targets.

Synthesis methods for this compound typically involve multi-step reactions that allow for the modification of substituents to create a library of derivatives with varied biological activities. Techniques such as coupling reactions and oxidation are commonly employed to achieve the desired structure.

Biological Activities

Research indicates that compounds similar to Benzyl 2-((4-amino-5-(3,4-dimethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate exhibit a range of biological activities:

  • Antitumor Activity : The compound may inhibit tumor cell growth through various mechanisms, including the modulation of kinase pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, suggesting potential for development as antimicrobial agents.
  • Anti-inflammatory Effects : The structural features may confer the ability to modulate inflammatory responses.

Pharmacological Applications

The compound's pharmacological applications are primarily focused on its role as a potential therapeutic agent in treating diseases associated with altered kinase activity. Kinases are critical in signaling pathways related to cancer and other diseases. Research has indicated that compounds with similar structures can act as allosteric inhibitors of serine/threonine and tyrosine kinases, providing a rationale for their use in cancer therapy .

Case Studies

  • Cancer Therapy : A study highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models, demonstrating low toxicity profiles and potent activity against various cancer cell lines .
  • Inflammatory Diseases : Research has shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating conditions like arthritis and psoriasis .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step functionalization of the pyrimidine core. A common approach includes:

  • Thioether linkage formation : Reacting a 2-mercaptopyrimidine derivative with benzyl bromoacetate under basic conditions (e.g., potassium carbonate in DMF) to introduce the thioacetate group .
  • Amidation : Coupling 3,4-dimethoxybenzoic acid to the 5-amino group of the pyrimidine using activating agents like DCC/DMAP or trichloroisocyanuric acid (TCICA) to enhance reaction efficiency .
  • Protection/deprotection : Benzyl ester groups are often retained until final deprotection to avoid side reactions .

Q. How is the compound characterized structurally?

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying hydrogen bonding between the amide and pyrimidine moieties .
  • Spectroscopy :
  • NMR : Distinct signals for the benzyl ester (δ ~5.1 ppm for CH2), aromatic protons (δ ~6.8–7.4 ppm), and pyrimidine NH (δ ~10–12 ppm) .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z ~489.9 for C21H20ClN5O5S analogs) confirm the molecular formula .

Q. What functional groups dictate reactivity?

  • Thioether (-S-) : Prone to oxidation; requires inert atmospheres during synthesis .
  • Amide (-CONH-) : Participates in hydrogen bonding, influencing solubility and crystallinity .
  • Benzyl ester (-COOBn) : Hydrolyzed under acidic/basic conditions, enabling downstream modifications .

Advanced Research Questions

Q. How do structural analogs with varying substituents impact biological activity?

  • Trifluoromethyl groups : Increase lipophilicity and metabolic stability, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide, enhancing membrane permeability .
  • 3,4-Dimethoxybenzamido vs. 4-fluorobenzyl : The former improves π-π stacking in enzyme active sites, while electron-withdrawing groups (e.g., -F) may alter binding kinetics .
  • Thioether vs. sulfone : Substituting sulfur with sulfone reduces flexibility but increases oxidative stability .

Q. What experimental challenges arise in optimizing reaction yields?

  • Thioether formation : Competing disulfide byproducts require strict anhydrous conditions and excess benzyl bromoacetate (2.5 equiv.) .
  • Amidation efficiency : Low yields (<50%) due to steric hindrance at the 5-amino position can be mitigated via microwave-assisted synthesis (20–30% improvement) .
  • Crystallization issues : Twinned crystals are common; high-resolution data (d < 1 Å) and SHELXD for structure solution improve refinement accuracy .

Q. How are data contradictions in bioactivity studies resolved?

  • Batch variability : Impurities from incomplete deprotection (e.g., residual benzyl esters) can skew IC50 values. LC-MS purity checks (>95%) are critical .
  • Enzymatic vs. cellular assays : Discrepancies in inhibition data may stem from cell-membrane permeability limitations. Use logP calculations (e.g., ~2.5 for this compound) to correlate with cellular uptake .
  • Solubility artifacts : DMSO stock precipitation in aqueous buffers can lead to false negatives. Dynamic light scattering (DLS) confirms compound stability .

Q. What computational tools support SAR studies?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predict binding modes to targets like HDACs or kinases, guided by crystallographic data from related pyrimidines .
  • DFT calculations : Assess electronic effects of substituents (e.g., methoxy vs. nitro groups) on HOMO/LUMO energies .
  • MD simulations : Reveal conformational flexibility of the thioether linkage under physiological conditions .

Methodological Guidance

Q. How to design a stability study under physiological conditions?

  • Buffer systems : Test degradation in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (for metabolic stability) .
  • Analytical protocols :
  • HPLC : C18 column, gradient elution (ACN/H2O + 0.1% TFA), UV detection at 254 nm .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed benzyl alcohol) with MRM transitions .

Q. What strategies improve selectivity in enzyme inhibition assays?

  • Counter-screening : Test against off-target enzymes (e.g., COX-2, CYP450s) to rule out pan-assay interference .
  • Protease selectivity panels : Use commercial panels (e.g., Eurofins) to assess >50 kinases or HDAC isoforms .
  • Alanine scanning mutagenesis : Identify key binding residues in the target enzyme’s active site .

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